Absolute Substrate Specificity: H-Pro-pNA.HCl Is Hydrolyzed Exclusively by Prolyl Aminopeptidase, Not by Broad-Specificity Aminopeptidases
The recombinant proline iminopeptidase from Phanerochaete chrysosporium (PchPiPA) was tested against a panel of nine synthetic substrates. Pro-pNA was the sole substrate hydrolyzed; no detectable activity was observed toward Leu-pNA, Phe-pNA, Tyr-pNA, GGG-pNA, SGR-pNA, AAV-pNA, AAPL-pNA, or AAVA-pNA [1]. This absolute discrimination contrasts sharply with broad-specificity aminopeptidases, where Leu-pNA typically exhibits the highest hydrolysis rate among amino acid-pNA substrates [2]. In a separate study, a recombinant Bacillus subtilis aminopeptidase showed strongest activity toward Leu-pNA, followed by Arg-pNA and Lys-pNA, with Pro-pNA exhibiting only weak hydrolysis — demonstrating that Pro-pNA is a poor substrate for non-proline-specific aminopeptidases [2].
| Evidence Dimension | Substrate hydrolysis by recombinant proline iminopeptidase (PchPiPA) |
|---|---|
| Target Compound Data | Pro-pNA: Vmax = 347.86 µmol min⁻¹ mg⁻¹, Km = 2.15 mM, kcat = 218.10 s⁻¹; sole substrate hydrolyzed among 9 tested |
| Comparator Or Baseline | Leu-pNA, Phe-pNA, Tyr-pNA, GGG-pNA, SGR-pNA, AAV-pNA, AAPL-pNA, AAVA-pNA: no detectable hydrolysis |
| Quantified Difference | Qualitative: exclusive hydrolysis of Pro-pNA vs zero activity for all 8 comparators; quantitative: kcat/Km for Pro-pNA = 101.4 mM⁻¹ s⁻¹ |
| Conditions | Recombinant PchPiPA expressed in E. coli; assay at optimal pH 8.0, 45°C |
Why This Matters
This absolute specificity ensures that H-Pro-pNA.HCl reports exclusively on proline-specific peptidase activity without cross-reactivity confounding from co-expressed broad-specificity aminopeptidases in biological samples or cell lysates.
- [1] Zhang Y-Z et al. Characterization of a unique proline iminopeptidase from white-rot basidiomycetes Phanerochaete chrysosporium. Biochimie. 2010; 92(7): 779-787. The recombinant enzyme was only able to hydrolyze Pro-pNA among the tested synthetic substrates. Vmax = 347.86 µmol min⁻¹ mg⁻¹, Km = 2.15 mM, kcat = 218.10 s⁻¹. View Source
- [2] 食品科学与资源挖掘全国重点实验室 (Jiangnan University). Substrate specificity of recombinant Bacillus subtilis aminopeptidase: Leu-pNA showed highest activity; Arg-pNA and Lys-pNA followed; Ala-pNA, Ile-pNA, Val-pNA, Phe-pNA, Pro-pNA exhibited weaker activity; Glu-pNA showed no activity. View Source
